molecular formula C11H15NO2 B104541 4-(Butylamino)benzoic acid CAS No. 4740-24-3

4-(Butylamino)benzoic acid

Cat. No.: B104541
CAS No.: 4740-24-3
M. Wt: 193.24 g/mol
InChI Key: YCCRFDDXAVMSLM-UHFFFAOYSA-N
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Description

4-(Butylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of 4-aminobenzoic acid, where one of the hydrogens attached to the nitrogen is substituted by a butyl group . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Butylamino)benzoic acid can be synthesized through the reaction of 4-aminobenzoic acid with butylamine. The reaction typically involves heating the mixture under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The reaction can be represented as follows:

C7H7NO2+C4H9NH2C11H15NO2+H2O\text{C}_7\text{H}_7\text{NO}_2 + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_{11}\text{H}_{15}\text{NO}_2 + \text{H}_2\text{O} C7​H7​NO2​+C4​H9​NH2​→C11​H15​NO2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Acylated or alkylated derivatives

Scientific Research Applications

4-(Butylamino)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Butylamino)benzoic acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

4-(butylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCRFDDXAVMSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197127
Record name 4-n-Butylaminobenzoic acid
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4740-24-3, 32760-16-0
Record name 4-(Butylamino)benzoic acid
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Record name 4-n-Butylaminobenzoic acid
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Record name Benzonatate [INN:WHO-DD]
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Record name 4740-24-3
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Record name 4-n-Butylaminobenzoic acid
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Record name 4-(Butylamino)benzoic acid
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Record name 4-(BUTYLAMINO)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(Butylamino)benzoic acid in the metabolism of benzonatate?

A: Benzonatate undergoes rapid ester hydrolysis in plasma, resulting in the formation of BBA and a methylated polyethylene glycol polymer. [] This metabolism is similar in humans, making plasma BBA a suitable marker for assessing systemic exposure to benzonatate. []

Q2: How does this compound relate to tetracaine?

A: this compound is identified as a related substance in tetracaine hydrochloride, likely arising as a degradation product. [] Analytical methods employing HPLC have been developed to quantify BBA in tetracaine hydrochloride samples, ensuring quality control of the pharmaceutical product. []

Q3: Are there any studies on the potential carcinogenicity of this compound?

A: While no studies directly investigating the carcinogenicity of BBA alone are cited in the provided research, rodent carcinogenicity studies on benzonatate itself revealed no carcinogenic effects. [] Importantly, these studies showed that plasma BBA exposures in rodents were significantly higher than those achieved in humans at therapeutic doses of benzonatate. [] This suggests a good safety margin for BBA exposure related to benzonatate use.

Q4: Has this compound been investigated for other applications besides its relevance to benzonatate and tetracaine?

A: Yes, research indicates that this compound can act as a ligand in the formation of metal complexes. Specifically, studies have investigated its coordination with cobalt(II), nickel(II), and copper(II) ions, often in combination with other ligands like triethylenediamine and triethylamine. [] These complexes have been explored as potential coloring materials for poly(vinyl chloride). [] Additionally, research has examined the thermal, spectral, and magnetic properties of chloro complexes containing BBA with cobalt, nickel, and copper. []

Q5: What analytical methods are used to detect and quantify this compound?

A: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the detection and quantification of this compound. [] This method is particularly useful for determining its presence as a related substance in pharmaceutical preparations like tetracaine hydrochloride. [] Further research may explore and validate additional analytical techniques for BBA analysis.

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